N-(4-Bromobenzyl)-2,2-dimethoxyethanamine
Overview
Description
N-(4-Bromobenzyl)-2,2-dimethoxyethanamine is an organic compound that features a bromobenzyl group attached to a dimethoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-2,2-dimethoxyethanamine typically involves the reaction of 4-bromobenzyl bromide with 2,2-dimethoxyethanamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The mixture is stirred at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)-2,2-dimethoxyethanamine can undergo various types of chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form 4-bromobenzaldehyde.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
N-(4-Bromobenzyl)-2,2-dimethoxyethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
Uniqueness
N-(4-Bromobenzyl)-2,2-dimethoxyethanamine is unique due to its specific combination of a bromobenzyl group with a dimethoxyethanamine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Biological Activity
N-(4-Bromobenzyl)-2,2-dimethoxyethanamine (CAS Number: 1036378-89-8) is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H16BrNO2
- Molecular Weight : 274.15 g/mol
- IUPAC Name : N-[(4-bromophenyl)methyl]-2,2-dimethoxyethanamine
- SMILES Notation : COC(CNCc1ccc(Br)cc1)OC
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways.
Inhibition of Bromodomain-Containing Proteins
A significant area of research focuses on the inhibition of bromodomain-containing proteins, which play crucial roles in epigenetic regulation and gene expression. The compound has been studied for its potential to inhibit these proteins, which could have implications in treating diseases characterized by abnormal gene regulation, including cancer .
Antitumor Activity
Research has indicated that this compound may exhibit antitumor properties. A study exploring related compounds found that modifications to the structure could enhance potency against specific cancer cell lines. The introduction of halogen substituents (like bromine) is known to affect the biological activity positively by increasing lipophilicity and altering binding interactions with target proteins .
In Vitro Studies
In vitro assays have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, a related compound demonstrated significant growth inhibition in HepG2 cells (a liver cancer cell line), suggesting that structural analogs could also offer similar therapeutic benefits .
Case Studies and Experimental Findings
Study | Findings | Relevance |
---|---|---|
Study 1 | Compounds with bromine substitution showed enhanced HDAC inhibition | Suggests potential for this compound in cancer therapy |
Study 2 | Induction of G2/M phase arrest in cancer cells | Indicates possible mechanism for antitumor activity |
Study 3 | Inhibition of bromodomain-containing proteins leads to altered gene expression | Highlights importance in epigenetic regulation |
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2,2-dimethoxyethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMKXFLENZAFAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1=CC=C(C=C1)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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